molecular formula C11H16N2O B1331893 N-(4-amino-2-methylphenyl)butanamide CAS No. 769928-20-3

N-(4-amino-2-methylphenyl)butanamide

Cat. No. B1331893
M. Wt: 192.26 g/mol
InChI Key: NIJBYCUGXOSOOM-UHFFFAOYSA-N
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Description

N-(4-amino-2-methylphenyl)butanamide is a chemical compound that belongs to the class of butanamides. It is characterized by the presence of an amino group attached to a benzene ring that is also substituted with a methyl group, and this aromatic moiety is further linked to a butanamide structure. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of N-(4-amino-2-methylphenyl)butanamide and related compounds involves several chemical reactions. For instance, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, which could potentially be applied to the synthesis of N-(4-amino-2-methylphenyl)butanamide derivatives . Additionally, the synthesis of related butanamide compounds has been reported, such as the preparation of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, which involves the coupling of appropriate aldehydes or ketones with pharmacophoric moieties .

Molecular Structure Analysis

The molecular structure of N-(4-amino-2-methylphenyl)butanamide can be analyzed through various spectroscopic techniques. For example, the structure of new 4-hydroxy-N-(2-hydroxyethyl)butanamides was determined by X-ray diffraction, which could be analogous to the structural determination of N-(4-amino-2-methylphenyl)butanamide . Moreover, the synthesis of isotopomers of related compounds, such as N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester, provides insights into the vibrational properties of the nitrile group, which could be relevant for the analysis of the molecular structure of N-(4-amino-2-methylphenyl)butanamide .

Chemical Reactions Analysis

The chemical reactivity of N-(4-amino-2-methylphenyl)butanamide can be inferred from related compounds. For instance, the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides involves nucleophilic substitution reactions and provides insights into the potential chemical reactions that N-(4-amino-2-methylphenyl)butanamide might undergo . Similarly, the preparation of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide and its use as a synthon for reductive amination reactions could be relevant for the chemical modification of N-(4-amino-2-methylphenyl)butanamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-amino-2-methylphenyl)butanamide can be deduced from studies on similar compounds. For instance, the acidity and hydrogen bonding capabilities of new 4-hydroxy-N-(2-hydroxyethyl)butanamides have been investigated, which could provide insights into the acid-base properties and solubility of N-(4-amino-2-methylphenyl)butanamide . Additionally, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives and their biological activities suggest that N-(4-amino-2-methylphenyl)butanamide may also exhibit interesting biological properties .

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

N-(4-amino-2-methylphenyl)butanamide derivatives have been studied for their role as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds, specifically 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, have shown highly potent DPP-IV inhibitory activity, which is significant in reducing blood glucose levels in diabetes treatment (Nitta et al., 2012).

Tyrosinase and Melanin Inhibitors

Studies on N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides have revealed their potential as tyrosinase and melanin inhibitors. These compounds have shown significant biological activity and potential use in depigmentation drug development, with minimal toxicity (Raza et al., 2019).

Matrix Metalloproteinase Inhibitors

Novel fluorinated derivatives based on N-(4-amino-2-methylphenyl)butanamide have been synthesized as inhibitors of matrix metalloproteinases (MMPs). These compounds are important in the development of radioligands for positron emission tomography (PET) imaging of MMPs in various pathological processes (Wagner et al., 2007).

Antibacterial Agents

Derivatives of N-(4-amino-2-methylphenyl)butanamide have been synthesized and demonstrated good antibacterial activity against specific bacterial strains. These compounds, particularly azole derivatives synthesized from 3-[(4-methylphenyl)amino]propanehydrazide, show potential in antibacterial drug development (Tumosienė et al., 2012).

Anticonvulsant Agents

Some N-(4-amino-2-methylphenyl)butanamide derivatives have been investigated for their anticonvulsant activity. These compounds have shown efficacy in various seizure models, suggesting potential use in the treatment of epilepsy (Kamiński et al., 2015).

Supramolecular Assemblies

Amphiphilic derivatives of N-(4-amino-2-methylphenyl)butanamide have been used to form supramolecular assemblies with potential applications in drug delivery and tissue regeneration. These assemblies have shown no cytotoxicity to mammalian fibroblasts, making them suitable for biomedical applications (Cutrone et al., 2017).

properties

IUPAC Name

N-(4-amino-2-methylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-4-11(14)13-10-6-5-9(12)7-8(10)2/h5-7H,3-4,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJBYCUGXOSOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359362
Record name N-(4-amino-2-methylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-methylphenyl)butanamide

CAS RN

769928-20-3
Record name N-(4-amino-2-methylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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